molecular formula CHNO B1193903 Cyanic acid CAS No. 420-05-3

Cyanic acid

Cat. No.: B1193903
CAS No.: 420-05-3
M. Wt: 43.025 g/mol
InChI Key: XLJMAIOERFSOGZ-UHFFFAOYSA-N
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Description

Cyanate, also known as Cyanic acid or [C(N)OH], is classified as a cyanate. Cyanates are organic compounds containing the cyanate functional group with the formula [OCN]-. Cyanate is considered a soluble (in water), acidic compound. Cyanate may be a unique E. coli metabolite. The cyanate ion is an anion consisting of one oxygen atom, one carbon atom, and one nitrogen atom, [OCN], in that order. The cyanate ion possesses 1 unit of negative charge, borne mainly by the nitrogen atom. In organic compounds the cyanate group is a functional group. ;  The cyanate ion is an ambident nucleophile in nucleophilic substitution because it can react to form an alkyl cyanate R-OCN (exception) or an alkyl isocyanate R-NCO (rule). Aryl cyanates (C6H5OCN) can be formed by a reaction of phenol with cyanogen chloride (ClCN) in the presence of a base. The cyanate ion is relatively non-toxic in comparison with cyanides. Use of this fact is made in cyanide decontamination processes where a permanganate oxidation converts toxic cyanide to safer cyanate. Cyanate can be decomposed by the enzyme cyanate lyase (or cyanase), which is found in bacteria and plants. In particular cyanate can be decomposed to carbamate (ammonia) and carbon dioxide. Alternately the same enzyme can be used to synthesize cyanate using carbamate and carbon dioxide.
This compound is a one-carbon compound and a pseudohalogen oxoacid. It is a conjugate acid of a cyanate. It is a tautomer of an isothis compound.

Scientific Research Applications

1. Optical Properties in Cyanine Dyes

Cyanine dyes, including those with carboxylic acid groups, are utilized for their optical properties. Pentamethine cyanine dyes with propionic acid handles have been synthesized to serve as fluorescent probes. These dyes exhibit specific absorbance and emission maxima values, quantum yield, and molecular brightness levels, useful in analytical chemistry and bioimaging (Dost, Gressel, & Henary, 2017).

2. Reactions and Decomposition of Cyanic Acid

Studies on this compound and cyanates have revealed their various reactions and decomposition processes. This compound decomposes quantitatively in the presence of hydrochloric or nitric acid, and its rate constants and activation energy have been measured. Understanding these reactions is crucial in fields like chemical engineering and environmental sciences (Lister, 1955).

3. Removal of Cyanide in Water Treatment

Cyanide, extensively used in industries, can be removed from water and wastewater using granular activated carbon (GAC). The effectiveness of GAC in adsorbing cyanide complexes from solutions has been investigated, providing insights for environmental management and wastewater treatment (Dash, Balomajumder, & Kumar, 2009).

4. Synthesis of Pyrimidine Derivatives

This compound derivatives have been used in the synthesis of pyrimidine derivatives. The direct condensation of these derivatives with N-vinyl/aryl amides produces C4-heteroatom substituted pyrimidines, which are significant in pharmaceutical research and synthetic organic chemistry (Ahmad, Hill, & Movassaghi, 2009).

5. Formation in Catalytic Reduction Processes

This compound (HNCO) formation has been observed during the catalytic reduction of NOx with olefins over Cu/ZSM-5. This finding is crucial in understanding the by-products of industrial processes involving catalytic reduction, impacting environmental and industrial chemistry (Radtke, Koeppel, & Baiker, 1995).

Properties

CAS No.

420-05-3

Molecular Formula

CHNO

Molecular Weight

43.025 g/mol

IUPAC Name

cyanic acid

InChI

InChI=1S/CHNO/c2-1-3/h3H

InChI Key

XLJMAIOERFSOGZ-UHFFFAOYSA-N

SMILES

C(#N)O

Canonical SMILES

C(#N)O

melting_point

-86.0 °C

420-05-3
71000-82-3

physical_description

Solid

vapor_pressure

812.46 mmHg

Origin of Product

United States

Synthesis routes and methods

Procedure details

under conditions sufficient to prepare the urea condensation mixture of cyanuric acid and cyamelide. The urea is first heated to produce isocyanuric acid and/or cyanic acid then reacted with urea to form biuret then further heated to form a mixture of cyanuric acid and cymelide.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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